molecular formula C19H17N5OS B2581305 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1448035-02-6

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide

Cat. No. B2581305
CAS RN: 1448035-02-6
M. Wt: 363.44
InChI Key: ICDZXEVEJUJHGM-UHFFFAOYSA-N
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Description

“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. For instance, they can react with hydrazonoyl halides to form a variety of heterocyclic compounds . The specific reactions that “this compound” undergoes would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Metabolism and Disposition Studies

Compounds in the same family as N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide have been studied for their metabolism and disposition characteristics. For example, SB-649868, a novel orexin 1 and 2 receptor antagonist, underwent extensive metabolism, with elimination occurring primarily via feces, indicating the compound's metabolic stability and excretion pathways. This compound and its metabolites demonstrated significant plasma stability, suggesting a potential for long-lasting therapeutic effects (Renzulli et al., 2011).

Pharmacokinetic and Therapeutic Applications

The pharmacokinetics and therapeutic applications of similar compounds provide insights into the potential uses of this compound. For instance, meloxicam, a nonsteroidal anti-inflammatory drug, showed extensive metabolism with major metabolites formed by hydroxylation and further oxidation, highlighting the metabolic pathways and potential therapeutic applications of compounds within this chemical family (Schmid et al., 1995).

Receptor Binding and Cognitive Enhancement

Research on GABA(A) receptor α5-selective inverse agonists, which share structural similarities with this compound, suggests potential cognitive enhancement applications. These compounds, such as α5IA, demonstrated significant receptor occupancy without anxiogenic-like side effects, which is critical for cognitive performance enhancement in clinical settings (Eng et al., 2010).

Future Directions

Thiazoles and triazoles continue to be areas of active research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and evaluating their biological activities. Additionally, understanding the structure-activity relationship of these compounds could guide the design of more potent and selective drugs .

properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-11-5-3-4-6-14(11)19-21-12(2)17(26-19)10-20-18(25)13-7-8-15-16(9-13)23-24-22-15/h3-9H,10H2,1-2H3,(H,20,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDZXEVEJUJHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC4=NNN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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